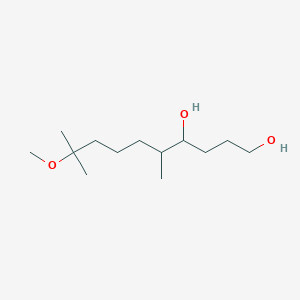
9-Methoxy-5,9-dimethyldecane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-5,9-dimethyldecane-1,4-diol is an organic compound with the molecular formula C13H28O3. It is a branched hydrocarbon with two hydroxyl groups and a methoxy group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5,9-dimethyldecane-1,4-diol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-5,9-dimethyldecane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, alkanes, and substituted hydrocarbons .
Wissenschaftliche Forschungsanwendungen
9-Methoxy-5,9-dimethyldecane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Methoxy-5,9-dimethyldecane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Decanediol: Similar structure but lacks the methoxy group.
9-Methoxy-5,9-dimethyldecan-1-ol: Similar but with only one hydroxyl group.
5,9-Dimethyldecane-1,4-diol: Lacks the methoxy group.
Uniqueness
9-Methoxy-5,9-dimethyldecane-1,4-diol is unique due to the presence of both methoxy and hydroxyl groups, which enhance its reactivity and versatility in various applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar compounds .
Eigenschaften
CAS-Nummer |
61099-54-5 |
|---|---|
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
9-methoxy-5,9-dimethyldecane-1,4-diol |
InChI |
InChI=1S/C13H28O3/c1-11(12(15)8-6-10-14)7-5-9-13(2,3)16-4/h11-12,14-15H,5-10H2,1-4H3 |
InChI-Schlüssel |
XXBUWJVRHVADFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)OC)C(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
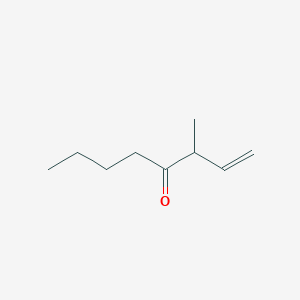
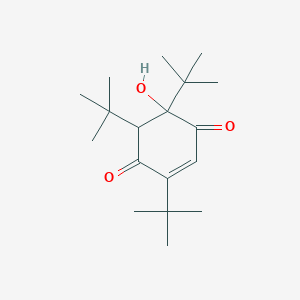
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
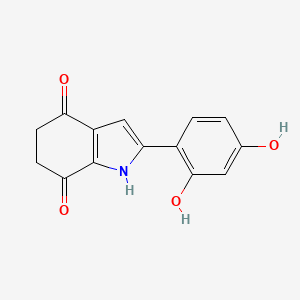
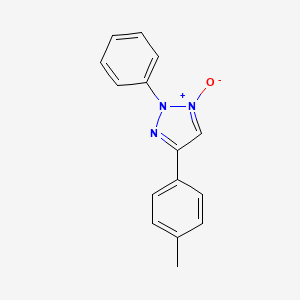
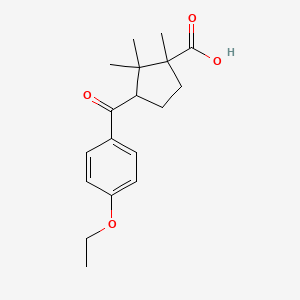
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

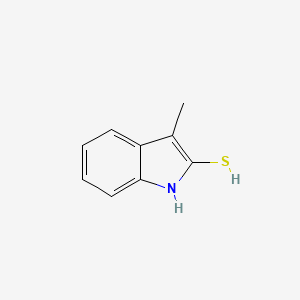
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
